molecular formula C10H16N4O2 B2458418 4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1006452-07-8

4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2458418
CAS No.: 1006452-07-8
M. Wt: 224.264
InChI Key: VMLUNOMLESKIII-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is a chemical compound with a molecular formula of C10H16N4O2 It is known for its unique structure, which includes a pyrazole ring substituted with an amino group, a methyl group, and a tetrahydrofuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The amino and methyl groups are introduced through substitution reactions, often using reagents such as methyl iodide and ammonia.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step involves the reaction of the pyrazole derivative with tetrahydrofuran-2-ylmethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Methyl iodide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-1H-pyrazole-5-carboxamide
  • 4-Amino-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide
  • 4-Amino-1-methyl-1H-pyrazole-3-carboxamide

Uniqueness

4-Amino-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

4-amino-2-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-14-9(8(11)6-13-14)10(15)12-5-7-3-2-4-16-7/h6-7H,2-5,11H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLUNOMLESKIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C(=O)NCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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